Diethyl (6-bromohexyl)phosphonate

Übersicht

Beschreibung

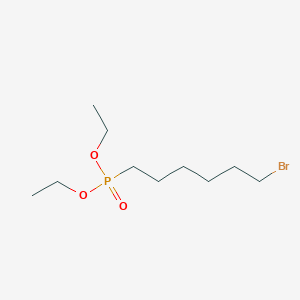

Diethyl (6-bromohexyl)phosphonate is an organophosphorus compound with the molecular formula C10H22BrO3P and a molecular weight of 301.16 g/mol . It is characterized by the presence of a bromine atom and a phosphonic acid diethyl ester group. This compound is commonly used as a building block in organic synthesis due to its reactivity and versatility.

Wirkmechanismus

Target of Action

Diethyl (6-bromohexyl)phosphonate is a phosphonate compound . Phosphonates are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes Phosphonates in general have been known to interact with enzymes likeDiacylglycerol acyltransferase/mycolyltransferase Ag85C and Cholinesterase .

Mode of Action

It’s known that phosphonates can inhibit metabolic enzymes by mimicking the structure of biological molecules . This compound contains a bromine group, which is a good leaving group and can easily undergo substitution reactions .

Biochemical Pathways

Phosphonates are known to be involved in various biochemical pathways due to their ability to mimic the structure of biological molecules .

Result of Action

Given its structural similarity to other phosphonates, it may have the potential to inhibit certain metabolic enzymes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diethyl (6-bromohexyl)phosphonate can be synthesized through various methods. One common approach involves the reaction of 6-bromohexanol with diethyl phosphite in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Quality control measures, such as NMR, HPLC, and GC analyses, are employed to verify the product’s purity and consistency .

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl (6-bromohexyl)phosphonate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in this compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.

Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used in substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize this compound under controlled conditions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, the major products can include azides, thiols, and ethers.

Oxidation Products: Oxidation can lead to the formation of phosphonic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Diethyl (6-bromohexyl)phosphonate has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Diethyl (6-chlorohexyl)phosphonate

- Diethyl (6-iodohexyl)phosphonate

- Diethyl (6-fluorohexyl)phosphonate

Uniqueness

Diethyl (6-bromohexyl)phosphonate is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. Bromine is a better leaving group compared to chlorine, making the compound more reactive in substitution reactions. it is less reactive than iodine, offering greater stability under certain conditions .

Biologische Aktivität

Diethyl (6-bromohexyl)phosphonate is a phosphonate compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article synthesizes available research findings, including biological activity, synthesis methods, and case studies, to provide a comprehensive overview of this compound.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 1,6-dibromohexane with triethyl phosphite. The process can be described as follows:

-

Reactants :

- 1,6-dibromohexane (4.40 g, 100 mmol)

- Triethyl phosphite (16.60 g, 100 mmol)

-

Procedure :

- Heat the 1,6-dibromohexane to 150 °C.

- Add triethyl phosphite dropwise over one hour while maintaining the temperature.

- Keep the mixture at 150 °C for an additional five hours.

- After cooling, remove volatile side products using a rotary evaporator.

- Fractionally distill the crude product at reduced pressure to obtain this compound as a colorless oil with a yield of approximately 66% .

Antiviral Properties

Research indicates that phosphonates, including this compound, exhibit significant antiviral activity. A study focused on phosphonylated compounds found that certain derivatives showed potency against various DNA and RNA viruses. Notably, compounds similar to this compound demonstrated effective inhibition against varicella-zoster virus (VZV), with effective concentrations (EC50) ranging from 27.59 μM to 91.5 μM .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. In vitro studies revealed that this compound exhibited moderate cytostatic properties against HeLa cells, with an inhibitory concentration (IC50) of approximately 48 μM. Other derivatives showed varying degrees of cytotoxicity across different cell lines, indicating potential as an anticancer agent .

Polymer Applications

This compound has also been utilized in polymer chemistry. Its incorporation into polymer matrices has been explored for enhancing self-healing properties in nanocomposites. This application underscores the versatility of the compound beyond biological activity, indicating its potential use in materials science .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

1-bromo-6-diethoxyphosphorylhexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22BrO3P/c1-3-13-15(12,14-4-2)10-8-6-5-7-9-11/h3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIQKURBMYMZOMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCCCCBr)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22BrO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.